Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester

Description

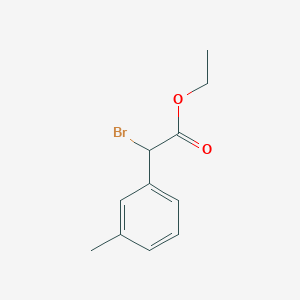

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester: is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzeneacetic acid, where the alpha position is substituted with a bromine atom and a methyl group, and the carboxylic acid is esterified with ethanol

Properties

CAS No. |

37051-40-4 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(3-methylphenyl)acetate |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 |

InChI Key |

SDOQCQLHBSAEOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC(=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

General Approach: Alpha-Bromination of Phenylacetic Acid Esters

The primary synthetic route involves the alpha-bromination of the corresponding phenylacetic acid ester (ethyl 3-methylphenylacetate) using bromine or bromine sources under controlled conditions. The process typically requires:

- Starting material: Ethyl 3-methylphenylacetate (ethyl ester of 3-methylphenylacetic acid)

- Brominating agent: Molecular bromine (Br2) or bromine donors such as N-bromosuccinimide (NBS)

- Initiators: Radical initiators like azoisobutyronitrile (AIBN), benzoyl peroxide, or tert-butyl peroxide

- Solvents: Low polarity or non-polar solvents such as tetracol phenixin or 1,2-difluoro tetrachloroethane

- Acid-binding agents: Sodium phosphate monobasic, sodium phosphate dibasic, or their mixtures to control acidity and improve selectivity

- Reaction conditions: Temperature between 60°C and 90°C, UV light irradiation (254 nm or 365 nm) to initiate radical bromination

This method ensures selective alpha-bromination at the carbon adjacent to the carboxyl group, forming the desired alpha-bromo ester.

Detailed Reaction Parameters and Their Effects

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Bromine to ester molar ratio | 0.9 to 1.5:1 | Controls conversion efficiency and bromine waste |

| Initiator type | Azoisobutyronitrile (AIBN), benzoyl peroxide, tert-butyl peroxide | Initiates radical bromination, affects rate |

| Initiator amount | 1% to 10% (w/w relative to ester) | Higher amounts increase rate but may cause side reactions |

| Acid-binding agent ratio | 0.9 to 1.5:1 (molar relative to ester) | Improves selectivity; insufficient amounts lower selectivity |

| Solvent type | Tetracol phenixin, 1,2-difluoro tetrachloroethane | Provides suitable medium for radical reaction |

| Solvent amount | 3 to 20 times (w/w relative to ester) | Dilution affects reaction rate and side reactions |

| Temperature | 60°C to 90°C | Higher temp increases rate but also side reactions |

| UV Light wavelength | 254 nm or 365 nm | Initiates radical formation |

| Reaction time | 8 to 50 hours | Longer time increases conversion |

Stepwise Procedure

Setup: In a suitable reaction vessel (e.g., 250 mL Erlenmeyer flask), dissolve the ethyl 3-methylphenylacetate in the chosen solvent.

Addition of reagents: Add bromine in the stoichiometric ratio (0.9–1.5 equivalents), acid-binding agent, and radical initiator.

Irradiation and heating: Irradiate the mixture with UV light (254 or 365 nm) while maintaining the temperature between 60°C and 90°C.

Reaction monitoring: Stir and monitor the reaction progress over 8–50 hours. Additional initiator portions may be added periodically to maintain radical generation.

Workup: Upon completion, remove impurities by washing with immiscible solvents such as isopropyl ether or dichloromethane.

Purification: Separate the alpha-bromo ester from unreacted starting materials and by-products by exploiting differences in solubility and distribution coefficients, for example, between toluene and water.

Representative Experimental Data and Yields

| Experiment | Starting Ester (g, mol) | Solvent (g) | Bromine (g, mol) | Initiator (g) | Acid-binding Agent (g) | Temp (°C) | UV Wavelength (nm) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 10.6 (0.1) 2-fluoromethyl propionate | 100 tetracol phenixin | 19.2 (0.12) | 0.2 AIBN + additions | 18.2 sodium phosphate dibasic | 70 | 254 | 40 | 94.6 | 85.6 |

| 2 | 13.5 (0.1) 2-chloropropionate | 80 tetracol phenixin | 17.6 (0.11) | 0.3 benzoyl peroxide + additions | 13.2 sodium phosphate monobasic | 60 | 254 | 50 | 92.4 | 87.2 |

| 3 | 16.7 (0.1) 2-bromopropionic acid methyl ester | 50 1,2-difluoro tetrachloroethane | 15.4 (0.09) | 0.2 benzoyl peroxide + additions | 13.7 sodium phosphate dibasic | 80 | 365 | 32 | 85 | — |

Note: While these examples are for related alpha-bromo esters, the methodology and conditions are directly applicable to the preparation of this compound with appropriate starting materials.

Analysis of Preparation Methods

Advantages

- High selectivity and conversion: Optimized ratios of bromine, initiator, and acid-binding agents yield high conversion rates and product selectivity.

- Cost-effectiveness: Use of molecular bromine and inexpensive initiators reduces production costs compared to nitrogen-bromine reagents.

- Scalability: The reaction conditions (moderate temperature, common solvents) are amenable to industrial scale-up.

- Purification: Exploitation of solubility differences allows efficient separation of the alpha-bromo ester from by-products.

Challenges and Considerations

- Reaction time: Long reaction times (up to 50 hours) may be required for complete conversion.

- Side reactions: Elevated temperatures can increase side reactions, necessitating careful temperature control.

- Handling bromine: Bromine is corrosive and hazardous; proper safety measures are essential.

- Initiator management: Periodic addition of initiators is required to maintain radical concentration.

Summary Table of Preparation Method Parameters

| Aspect | Optimal Range/Condition | Impact on Product Quality |

|---|---|---|

| Bromine to ester ratio | 0.9–1.5:1 | Controls conversion and bromine efficiency |

| Initiator type | AIBN, benzoyl peroxide, tert-butyl peroxide | Influences radical initiation and reaction rate |

| Initiator amount | 1–10% by weight relative to ester | Balances reaction speed and side reactions |

| Acid-binding agent ratio | 0.9–1.5:1 molar relative to ester | Enhances selectivity and reduces side products |

| Solvent | Low polarity (e.g., tetracol phenixin) | Provides suitable reaction medium |

| Temperature | 60–90°C | Higher temp accelerates but may increase side reactions |

| UV irradiation | 254 or 365 nm | Initiates radical bromination |

| Reaction time | 8–50 hours | Longer time improves conversion |

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl benzeneacetic acid ester.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of alpha-substituted benzeneacetic acid esters.

Reduction: Formation of methyl benzeneacetic acid ester.

Oxidation: Formation of benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is exploited in various synthetic applications to introduce different substituents at the alpha position of benzeneacetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Benzeneacetic acid, alpha-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

Benzeneacetic acid, alpha-chloro-3-methyl-, ethyl ester: Similar structure but with a chlorine atom instead of a bromine atom.

Benzeneacetic acid, alpha-bromo-, ethyl ester: Similar structure but without the methyl group.

Uniqueness

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester is unique due to the presence of both a bromine atom and a methyl group at the alpha position, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester, also known as ethyl 2-bromo-3-methylbenzoate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a bromine atom at the alpha position relative to the carboxylic acid moiety, which is known to influence its reactivity and biological properties.

Synthesis

The synthesis of benzeneacetic acid derivatives often involves various methods such as esterification reactions. The alpha-bromo derivative can be synthesized through bromination of the corresponding methyl or ethyl esters followed by purification processes to isolate the desired product .

Biological Activity

1. Antimicrobial Activity

Benzeneacetic acid derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives containing halogen substituents often show enhanced activity due to increased lipophilicity and interaction with bacterial membranes .

2. Anticancer Properties

Studies have demonstrated that benzeneacetic acid derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to benzeneacetic acid have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the activation of caspase pathways leading to programmed cell death .

3. Anti-inflammatory Effects

Some studies suggest that benzeneacetic acid derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Case Study 1: Anticancer Activity

A study evaluated the effects of ethyl 2-bromo-3-methylbenzoate on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that this compound induced apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) levels and activation of caspase-3 .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various benzeneacetic acid derivatives against Gram-positive and Gram-negative bacteria. The study found that ethyl 2-bromo-3-methylbenzoate exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of common antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-bromo-3-methylbenzoate | MCF-7 | 12 | Apoptosis via ROS |

| Ethyl 2-bromo-3-methylbenzoate | A549 | 15 | Caspase activation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves bromination of 3-methylbenzeneacetic acid ethyl ester using reagents like N-bromosuccinimide (NBS) under radical initiation. Reaction conditions (e.g., solvent polarity, temperature, and light exposure) must be optimized to minimize side products such as dibrominated analogs. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Analytical techniques like ¹H/¹³C NMR and HPLC (95–99% purity thresholds) are critical for validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : Confirm the presence of the alpha-bromo substituent via characteristic downfield shifts (e.g., ~4.5–5.0 ppm for CH-Br in ¹H NMR) .

- Mass spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.02 for C₁₁H₁₃BrO₂) and isotopic patterns consistent with bromine .

- X-ray crystallography : Resolve stereochemical details if crystalline forms are obtainable .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The ester group and bromine substituent make the compound susceptible to hydrolysis and light-induced degradation. Store under inert atmosphere (argon) at –20°C in amber vials. Regularly monitor stability via TLC or HPLC ; degradation products may include de-esterified acids or debrominated derivatives .

Advanced Research Questions

Q. How does the alpha-bromo substituent influence reactivity in nucleophilic substitution reactions, and what competing pathways exist?

- Methodological Answer : The bromine atom at the alpha position facilitates SN2 reactions with nucleophiles (e.g., amines, thiols), but steric hindrance from the 3-methyl group may favor elimination (E2) pathways. Kinetic studies using GC-MS or in situ IR spectroscopy can quantify reaction pathways. Solvent polarity (e.g., DMF vs. THF) and temperature adjustments are critical to suppress elimination .

Q. What role do derivatives of benzeneacetic acid play in modulating cellular pathways such as p53-dependent EMT (epithelial-mesenchymal transition)?

- Methodological Answer : Derivatives like benzeneacetic acid esters may attenuate EMT by stabilizing p53, as shown in silica-exposed bronchial cells. Mechanistic studies require transcriptomic profiling (RNA-seq) and metabolomic analysis (LC-MS) to identify downstream targets (e.g., ALDH3, feaB). Use p53-wildtype vs. p53-knockout cell lines to isolate compound-specific effects .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar brominated benzeneacetic acid esters?

- Methodological Answer : Discrepancies often arise from variations in cell models (e.g., primary vs. immortalized cells), compound purity, or metabolite interference. Standardize assays using:

- Dose-response curves (IC₅₀ comparisons).

- Metabolic stability assays (e.g., liver microsomes to assess degradation).

- Isotopic labeling (e.g., ¹⁴C-labeled compounds) to track metabolite formation .

Q. What advanced analytical techniques are required to detect trace impurities or chiral byproducts in this compound?

- Methodological Answer : Chiral impurities (<1%) from asymmetric synthesis can be resolved via chiral HPLC (e.g., Chiralpak® columns) or SFC (supercritical fluid chromatography) . For trace brominated contaminants (e.g., dibrominated analogs), GC-ECD (electron capture detection) or HRMS with isotopic pattern analysis provides sub-ppm sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.